Secalonic acid F
Overview
Description
Secalonic acid F (SAF) is a natural mycotoxin isolated from a novel fungal strain . It is a dimeric tetrahydroxanthenone skeleton and has been found to display a wide range of anticancer properties .
Synthesis Analysis
SAF is isolated from a fungal strain identified as Aspergillus aculeatus . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of SAF is C32H30O14 . It has an average mass of 638.572 Da and a monoisotopic mass of 638.163574 Da . It has 6 defined stereocentres .Scientific Research Applications
Allelopathic Effects on Higher Plants : Secalonic acid F, produced by Aspergillus japonicus, has been shown to inhibit seedling growth in various plants, including sorghum, hairy beggarticks, and barnyardgrass. It affects plant physiology by reducing activities of enzymes like superoxide dismutase and peroxidase, disrupting photosynthesis, and damaging cell ultrastructures like chloroplasts, mitochondria, and nuclei (Zeng et al., 2001).
Cancer Research : A derivative of secalonic acid F, isolated from Aspergillus aculeatus, has demonstrated strong cytotoxic activity against triple negative breast cancer cells. It induces apoptosis, damages mitochondria, and disrupts microtubules in cancer cells (Farooq et al., 2020).
Effect on Leukemia and Multiple Myeloma Cells : Another study found that secalonic acid F exhibits cytotoxicity against leukemia and multiple myeloma cells. It induced cell cycle arrest and apoptosis in these cells, and transcriptomic profiling suggested involvement in various cellular processes, including cell differentiation and migration (Özenver et al., 2020).
Studying Resistance in Plants : Research has also been conducted using Arabidopsis thaliana mutants to study resistance against the allelochemical effects of secalonic acid F. This helps understand the mechanism of allelopathy and could aid in developing resistant crop varieties (Luo Shi-ming, 2011).
Investigating Protein Kinase Inhibition : Secalonic acid D, a related compound, is known to inhibit protein kinases like protein kinase C and cyclic AMP-dependent protein kinase, which are crucial in cellular signaling pathways (Wang & Polya, 1996).
properties
IUPAC Name |
methyl (3S,4S,4aR)-7-[(5R,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZJAYYORNVZNI-XIBZLVKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@@H]1O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Secalonic acid F | |
CAS RN |
60687-07-2 | |
Record name | Secalonic acid F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SECALONIC ACID F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48937PRF7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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